Cas no 39516-03-5 ((R)-(-)-4-Phenyl-2-butanol)

(R)-(-)-4-Phenyl-2-butanol structure
(R)-(-)-4-Phenyl-2-butanol structure
Nome del prodotto:(R)-(-)-4-Phenyl-2-butanol
Numero CAS:39516-03-5
MF:C10H14O
MW:150.217563152313
MDL:MFCD03093081
CID:89363
PubChem ID:24879723

(R)-(-)-4-Phenyl-2-butanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-(-)-4-Phenyl-2-butanol
    • (R)-(?)-4-Phenyl-2-butanol
    • UNII-3R10Q45I3F
    • Benzenepropanol, alpha-methyl-, (alphaR)-
    • (R)-4-phenyl-butan-2-ol
    • (R)-alpha-Methylbenzenepropanol
    • 39516-03-5
    • D97163
    • (R)-1-Methyl-3-phenylpropanol
    • Q27257921
    • (-)-4-Phenyl-2-butanol
    • BENZENEPROPANOL, .ALPHA.-METHYL-, (.ALPHA.R)-
    • MFCD03093081
    • 4-Phenyl-2-butanol, (2R)-
    • DTXSID301032067
    • (.ALPHA.R)-.ALPHA.-METHYLBENZENEPROPANOL
    • EN300-298248
    • (R)-4-Phenyl-2-butanol
    • GDWRKZLROIFUML-SECBINFHSA-N
    • (alphar)-alpha-Methylbenzenepropanol
    • (2R)-4-phenyl-2-butanol
    • (2R)-4-phenylbutan-2-ol
    • (R)-.ALPHA.-METHYLBENZENEPROPANOL
    • SCHEMBL2942767
    • CS-0179418
    • (R)-(-)-4-Phenyl-2-butanol, 98%, optical purity ee: 99% (GLC)
    • AKOS025295288
    • Benzenepropanol, alpha-methyl-, (R)-
    • 4-Phenyl-2-butanol, (R)-
    • (R)-1-Methyl-3-phenyl-1-propanol
    • BENZENEPROPANOL, .ALPHA.-METHYL-, (R)-
    • BS-53185
    • (R)-4-Phenylbutan-2-ol
    • 3R10Q45I3F
    • MDL: MFCD03093081
    • Inchi: InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
    • Chiave InChI: GDWRKZLROIFUML-SECBINFHSA-N
    • Sorrisi: C[C@H](CCC1=CC=CC=C1)O
    • BRN: 5248382

Proprietà calcolate

  • Massa esatta: 150.10400
  • Massa monoisotopica: 150.104465066g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 95
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2Ų
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 2.3

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 0.976 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 206-207 °C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C
  • Indice di rifrazione: n20/D 1.5150(lit.)
  • PSA: 20.23000
  • LogP: 2.00000
  • Solubilità: Non determinato
  • Attività ottica: [α]20/D −17.0°, c = 1% in chloroform

(R)-(-)-4-Phenyl-2-butanol Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25
  • Termine di sicurezza:S24/25

(R)-(-)-4-Phenyl-2-butanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-298248-2.5g
(2R)-4-phenylbutan-2-ol
39516-03-5 95.0%
2.5g
$75.0 2025-03-19
eNovation Chemicals LLC
Y1236147-5g
(R)-4-Phenylbutan-2-ol
39516-03-5 98%
5g
$190 2024-06-07
Enamine
EN300-298248-0.25g
(2R)-4-phenylbutan-2-ol
39516-03-5 95.0%
0.25g
$20.0 2025-03-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I170111-1g
(R)-(-)-4-Phenyl-2-butanol
39516-03-5 98%
1g
¥1383.90 2023-09-02
Enamine
EN300-298248-0.5g
(2R)-4-phenylbutan-2-ol
39516-03-5 95.0%
0.5g
$32.0 2025-03-19
Enamine
EN300-298248-0.1g
(2R)-4-phenylbutan-2-ol
39516-03-5 95.0%
0.1g
$19.0 2025-03-19
A2B Chem LLC
AB55436-1g
(R)-4-Phenylbutan-2-ol
39516-03-5 98%
1g
$37.00 2024-04-20
A2B Chem LLC
AB55436-5g
(R)-4-Phenylbutan-2-ol
39516-03-5 98%
5g
$111.00 2024-04-20
Aaron
AR003CS8-250mg
(R)-4-Phenylbutan-2-ol
39516-03-5 98%
250mg
$10.00 2025-02-11
Aaron
AR003CS8-25g
(R)-4-Phenylbutan-2-ol
39516-03-5 98%
25g
$526.00 2025-02-11

(R)-(-)-4-Phenyl-2-butanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate ,  FAD ,  Magnesium chloride Catalysts: NADP ,  NAD ,  DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol ,  Water ;  48 h, pH 8, 30 °C
Riferimento
Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine
Romero-Fernandez, Maria; Paradisi, Francesca, ChemBioChem, 2022, 23(8),

(R)-(-)-4-Phenyl-2-butanol Raw materials

(R)-(-)-4-Phenyl-2-butanol Preparation Products

(R)-(-)-4-Phenyl-2-butanol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:39516-03-5)(R)-(-)-4-Phenyl-2-butanol
A930741
Purezza:99%
Quantità:1g
Prezzo ($):166.0